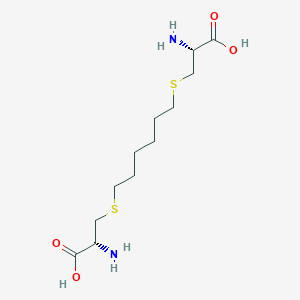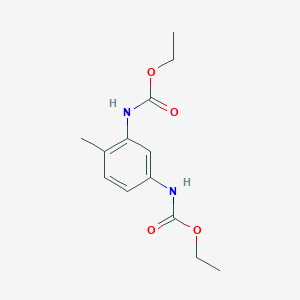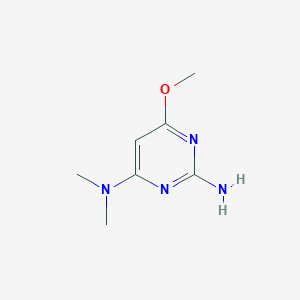
S,S'-Hexanediyldi-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S’-Hexanediyldi-L-cysteine: is a compound with the molecular formula C12H24N2O4S2 and a molecular weight of 324.46 g/mol It is a derivative of the amino acid L-cysteine, featuring two cysteine molecules linked by a hexane chain through their sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S’-Hexanediyldi-L-cysteine typically involves the reaction of L-cysteine with hexane-1,6-dithiol under specific conditions. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium hydroxide to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of S,S’-Hexanediyldi-L-cysteine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: S,S’-Hexanediyldi-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol-containing compounds.
Substitution: Alkylated derivatives of S,S’-Hexanediyldi-L-cysteine.
Applications De Recherche Scientifique
Chemistry: S,S’-Hexanediyldi-L-cysteine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, S,S’-Hexanediyldi-L-cysteine is studied for its role in redox biology and as a potential antioxidant. Its ability to undergo redox reactions makes it a valuable tool for studying cellular redox processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Its antioxidant properties may help mitigate damage caused by reactive oxygen species .
Industry: S,S’-Hexanediyldi-L-cysteine is used in the development of new materials with enhanced properties, such as improved stability and reactivity. It is also explored for its potential use in the production of pharmaceuticals and other high-value chemicals .
Mécanisme D'action
The mechanism of action of S,S’-Hexanediyldi-L-cysteine primarily involves its redox activity. The thiol groups in the compound can undergo oxidation and reduction, allowing it to act as a redox buffer. This redox activity is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage .
Molecular Targets and Pathways:
Redox-sensitive proteins: S,S’-Hexanediyldi-L-cysteine can interact with redox-sensitive proteins, modulating their activity and function.
Antioxidant pathways: The compound can enhance the activity of antioxidant enzymes, contributing to the detoxification of reactive oxygen species.
Comparaison Avec Des Composés Similaires
L-cysteine: A naturally occurring amino acid with a thiol group, involved in protein synthesis and redox biology.
L-cystine: A dimer of L-cysteine linked by a disulfide bond, involved in the formation of disulfide bridges in proteins.
Uniqueness: S,S’-Hexanediyldi-L-cysteine is unique due to its hexane linker, which imparts distinct structural and chemical properties compared to L-cysteine and L-cystine. This unique structure allows for specific interactions and applications that are not possible with the simpler amino acids .
Propriétés
Numéro CAS |
76305-78-7 |
|---|---|
Formule moléculaire |
C12H24N2O4S2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[6-[(2R)-2-amino-2-carboxyethyl]sulfanylhexylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H24N2O4S2/c13-9(11(15)16)7-19-5-3-1-2-4-6-20-8-10(14)12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)/t9-,10-/m0/s1 |
Clé InChI |
LKJMQGLNYBMDEF-UWVGGRQHSA-N |
SMILES isomérique |
C(CCCSC[C@@H](C(=O)O)N)CCSC[C@@H](C(=O)O)N |
SMILES canonique |
C(CCCSCC(C(=O)O)N)CCSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)


![2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B8788801.png)

acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)


